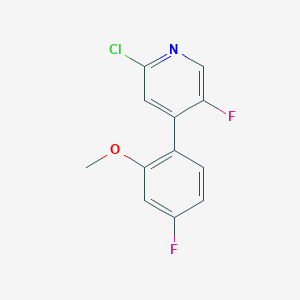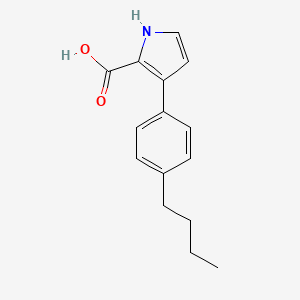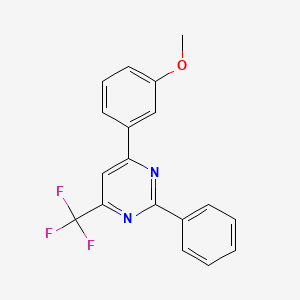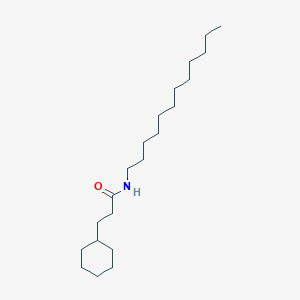
3-cyclohexyl-N-dodecylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-dodecylpropanamide is an organic compound characterized by a cyclohexyl group attached to a dodecyl chain through a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-dodecylpropanamide typically involves the reaction of cyclohexylamine with dodecylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired amide bond without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-N-dodecylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Cyclohexylcarboxylic acid, dodecanoic acid.
Reduction: 3-cyclohexyl-N-dodecylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
3-cyclohexyl-N-dodecylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-dodecylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclohexyl-N-cyclooctylpropanamide: Similar structure but with a cyclooctyl group instead of a dodecyl chain.
3-cyclohexyl-N-dodecylbutanamide: Similar structure but with a butanamide linkage instead of propanamide.
Uniqueness
3-cyclohexyl-N-dodecylpropanamide is unique due to its specific combination of a cyclohexyl group and a long dodecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C21H41NO |
|---|---|
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
3-cyclohexyl-N-dodecylpropanamide |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-14-19-22-21(23)18-17-20-15-12-11-13-16-20/h20H,2-19H2,1H3,(H,22,23) |
Clé InChI |
YQBAFCIVAGNYDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


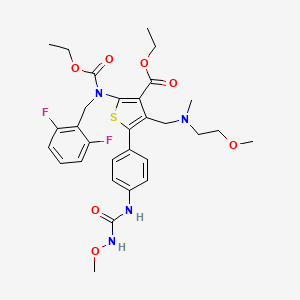
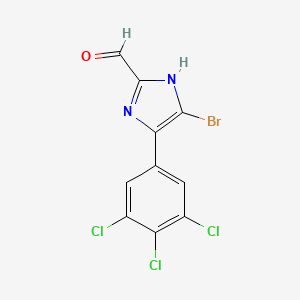
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
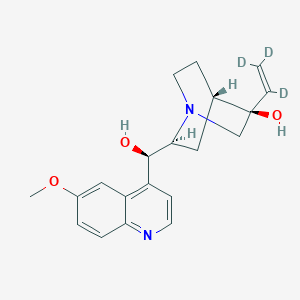
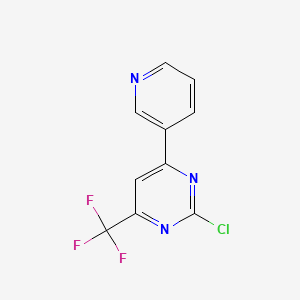


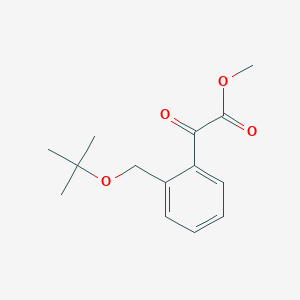
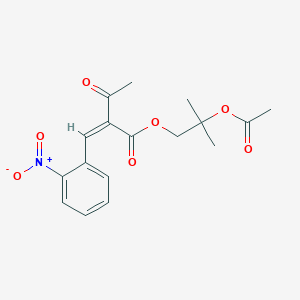
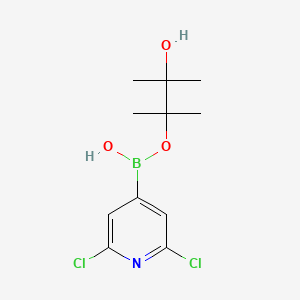
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
